![molecular formula C22H15F2N3O3S2 B2487312 N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261009-65-7](/img/structure/B2487312.png)
N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
This compound belongs to a class of organic molecules known for their complex molecular structures and potential biological activities. The structure typically features a thienopyrimidin core, substituted with various functional groups that contribute to its chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. Typically, these processes might include condensation, sulfanylation, and acetylation steps, leading to the final product with high purity and yield under controlled conditions.
Molecular Structure Analysis
The molecular structure of similar compounds reveals a folded conformation around the thioacetamide bridge, with specific angles between the pyrimidine and benzene rings, influenced by intramolecular hydrogen bonding. This folded structure affects the molecule's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Compounds like this often undergo various chemical reactions, including alkylation, acylation, and condensation. Their reactivity can be attributed to the presence of functional groups like acetamide, sulfanyl, and the aromatic systems.
Physical Properties Analysis
Physical properties, such as melting point, solubility, and crystalline structure, are determined by the compound's molecular framework and substituents. The intermolecular and intramolecular hydrogen bonds significantly impact these properties, influencing the compound's state and behavior in different environments.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are influenced by the functional groups present in the molecule. The electron-donating or electron-withdrawing nature of these groups impacts the compound's chemical behavior in reactions.
- (Subasri et al., 2016) - Discusses crystal structures and conformations of related compounds.
- (Mary et al., 2022) - Provides insights into vibrational spectroscopic signatures and molecular interactions.
- (Gangjee et al., 2008) - Explores the synthesis and inhibitor properties of related molecules.
Scientific Research Applications
Dual Inhibition of Key Enzymes
N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and related compounds are being studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes involved in nucleotide synthesis critical for DNA replication and repair. The classical analogue and its nonclassical analogues demonstrate moderate to potent inhibitory activities against human TS, with some showing dual inhibitory activities against DHFR, indicating their potential in antitumor therapies (Gangjee et al., 2008).
Molecular Structure Analysis
Research into the crystal structures of related compounds has provided insights into their molecular conformations, showcasing folded conformations around the thioacetamide bridge and the inclination angles between the pyrimidine and benzene rings. These structural insights are crucial for understanding the molecular interactions and designing more effective derivatives (Subasri et al., 2016).
Vibrational Spectroscopic Analysis
Vibrational spectroscopic studies, including Raman and Fourier transform infrared spectroscopy, have been used to characterize the antiviral active molecule N-(4-chlorophenyl)-2-{[4,6-di-aminopyrimidin-2-yl]sulfanyl}acetamide. These studies provide a deeper understanding of the molecule's vibrational signatures, contributing to the knowledge of its stereo-electronic interactions and stability (Jenepha Mary et al., 2022).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O3S2/c1-12(28)13-2-4-16(5-3-13)25-19(29)11-32-22-26-18-6-7-31-20(18)21(30)27(22)17-9-14(23)8-15(24)10-17/h2-10H,11H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZDLFXEAIUYGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide |
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